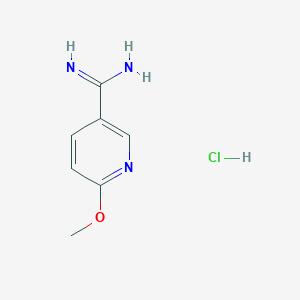

6-Methoxynicotinimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADOHHNYDKHRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672557 | |

| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201937-22-6 | |

| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-3-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxynicotinimidamide Hydrochloride: An Obscure Compound with Limited Publicly Available Data

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the discovery and history of 6-Methoxynicotinimidamide hydrochloride will find a notable scarcity of publicly accessible information. Despite its availability as a research chemical, a comprehensive historical record, detailed biological activity, and specific therapeutic applications remain largely undocumented in scientific literature and patent databases.

This report summarizes the available information on this compound and highlights the significant gaps in the public knowledge base, ultimately concluding that a detailed technical guide on its discovery and history cannot be constructed at this time.

What is Known: Chemical Identity and Availability

This compound, also identified by its synonym 6-Methoxypyridine-3-carboximidamide hydrochloride, is a heterocyclic organic compound. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 201937-22-6. The molecular formula for the hydrochloride salt is C7H10ClN3O, with a molecular weight of 187.63 g/mol . The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and an imidamide (carboximidamide) group at the 3-position.

The compound is commercially available from a variety of chemical suppliers, indicating its use as a building block or intermediate in chemical synthesis, or as a compound for screening in early-stage research. However, its availability from these sources is not accompanied by detailed information regarding its discovery or development history.

The Information Gap: A Lack of Documented History and Application

Extensive searches of scientific databases and patent libraries for information pertaining to the discovery, historical development, mechanism of action, and therapeutic applications of this compound have yielded no specific results. This suggests that the compound may be one of the following:

-

A relatively new or obscure research chemical: Its synthesis and initial characterization may have occurred within a private or proprietary setting without public disclosure.

-

An intermediate in a larger, undisclosed synthetic pathway: It might be a stepping stone to a more complex and pharmacologically important molecule, with the focus of any publications being on the final product.

-

A compound that was synthesized and screened but did not show significant biological activity: In such cases, the findings are often not published.

While research exists on related nicotinamide and pyridine derivatives, such as 6-aminonicotinamide for the treatment of psoriasis and 6-phenylnicotinamide as a TRPV1 antagonist, this information is not directly applicable to this compound. The subtle changes in chemical structure can lead to vastly different biological activities, and extrapolating findings from these analogs would be scientifically unsound.

Synthesis of Related Structures: A Glimpse into Potential Methodologies

6-Methoxynicotinimidamide Hydrochloride: A Technical Guide for Early-Stage Research and Development

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals initiating work with 6-Methoxynicotinimidamide hydrochloride (CAS No. 201937-22-6). Given its status as a research chemical with limited publicly available data, this guide emphasizes foundational principles, recommended protocols for validation, and a strategic roadmap for exploring its potential applications.

Introduction: Unveiling a Scaffold of Interest

This compound belongs to the family of nicotinimidamides, which are derivatives of nicotinamide (a form of vitamin B3). The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous coenzymes (e.g., NAD+/NADH) and approved drugs. The introduction of a methoxy group and an imidamide functional group suggests potential for novel biological activity by altering the molecule's electronics, lipophilicity, and hydrogen bonding capabilities.

This compound is currently positioned as a useful research chemical.[1] Its true potential, however, can only be unlocked through rigorous characterization and systematic biological screening. This guide provides the necessary framework for these initial, critical steps.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring experimental reproducibility and safety. The following data has been synthesized from available Safety Data Sheets (SDS).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 201937-22-6 | [1] |

| IUPAC Name | 6-methoxypyridine-3-carboximidamide;hydrochloride | N/A |

| Molecular Formula | C7H10ClN3O | N/A |

| Molecular Weight | 187.63 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >97% (Varies by supplier) | N/A |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures | Source |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][3] |

Storage and Handling Protocol:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]

-

Engineering Controls: Use only with adequate ventilation. Facilities should be equipped with an eyewash fountain and a safety shower.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles).[2][5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Synthesis and Structural Verification Workflow

Conceptual Synthesis Pathway:

A common method for preparing amidines (the core of the imidamide structure) is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether hydrochloride, which is then reacted with ammonia to yield the corresponding amidine hydrochloride.

Caption: A plausible two-step synthesis via the Pinner reaction.

Protocol for Structural Elucidation and Purity Assessment:

It is imperative to verify the identity and purity of the compound obtained from any source before its use in biological assays.

References

Navigating the Uncharted Territory of 6-Methoxynicotinimidamide Hydrochloride: A Guide to Putative Mechanisms of Action for Nicotinamide Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Senior Application Scientist's Foreword: In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available data. Our comprehensive search for the specific mechanism of action of 6-Methoxynicotinimidamide hydrochloride has revealed a significant gap in the current scientific literature. No patents, peer-reviewed articles, or technical datasheets explicitly detailing its biological targets or signaling pathways were identified.

This guide, therefore, takes a scientifically grounded, deductive approach. Instead of speculating on the precise mechanism of the titular compound, we will provide an in-depth technical exploration of the established and emerging mechanisms of action for the broader class of nicotinamide derivatives . This will equip researchers with a robust framework to formulate hypotheses and design experimental strategies to elucidate the biological function of this compound.

The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism and energy production.[1] The inherent bio-compatibility and chemical tractability of the nicotinamide scaffold have made it a "privileged structure" in medicinal chemistry, leading to the development of a diverse array of derivatives with a wide range of pharmacological activities.

Potential Mechanisms of Action for Nicotinamide Derivatives

Based on extensive research into analogous compounds, we can hypothesize several potential mechanisms of action for this compound. These are not confirmed activities but represent the most probable avenues for investigation.

Enzyme Inhibition: A Prominent Pharmacological Class

The nicotinamide structure is a common feature in numerous enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal chelator, facilitating binding to the active sites of various enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: Novel nicotinamide derivatives have been synthesized and identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2] Inhibition of SDH disrupts cellular respiration and can be a mechanism for antifungal and anticancer activity.[2]

-

ALKBH2 Inhibition: Recent studies have uncovered nicotinamide derivatives as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase.[3] By inhibiting ALKBH2, these compounds can modulate DNA methylation patterns, which are crucial in gene expression and cancer progression.[3]

-

Nicotinamidase Inhibition: Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid.[4] Derivatives of nicotinamide, such as nicotinaldehydes, have been shown to be potent competitive inhibitors of these enzymes.[4] This inhibition can alter NAD+ metabolism and may have implications for aging and microbial pathogenesis.[4]

-

Cytochrome P450 (CYP) Enzyme Inhibition: Nicotinamide and nicotinic acid have been demonstrated to inhibit various cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, through the coordination of the pyridine nitrogen with the heme iron in the enzyme's active site.[5] This can have significant implications for drug-drug interactions.

Experimental Workflows for Target Identification and Validation

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments for initial target screening and validation.

Broad-Spectrum Kinase and Enzyme Panel Screening

A logical first step is to screen the compound against a broad panel of kinases and other enzymes to identify potential targets.

Experimental Protocol: Kinase/Enzyme Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Utilize commercially available kinase/enzyme screening panels (e.g., Eurofins, Promega). Prepare assay plates with the enzymes, substrates, and ATP (for kinases) according to the manufacturer's instructions.

-

Compound Addition: Add this compound to the assay wells at one or two standard concentrations (e.g., 1 µM and 10 µM).

-

Incubation: Incubate the plates for the recommended time and temperature to allow for the enzymatic reaction.

-

Detection: Use an appropriate detection method (e.g., fluorescence, luminescence, radioactivity) to measure enzyme activity.

-

Data Analysis: Calculate the percent inhibition of each enzyme by the compound compared to a vehicle control. Hits are typically defined as enzymes with >50% inhibition at a given concentration.

Cellular Assays to Determine Biological Activity

Parallel to biochemical screening, it is crucial to assess the compound's effect on cellular processes.

Experimental Protocol: Anti-proliferative Assay (MTT/MTS Assay)

-

Cell Culture: Plate cancer cell lines (e.g., A549, HepG2, HGC-27, MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl).

-

Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

-

IC50 Calculation: Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).

Hypothetical Signaling Pathway and Experimental Workflow Visualization

To aid in conceptualizing the potential mechanism and the experimental approach, the following diagrams are provided.

Caption: Hypothetical signaling pathway for a nicotinamide derivative.

Caption: Experimental workflow for target identification.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the nicotinamide derivative class provides a fertile ground for hypothesis-driven research. The proposed experimental workflows offer a clear path forward for researchers to uncover the biological activity of this novel compound. Future studies should focus on identifying its direct molecular targets, delineating the downstream signaling pathways it modulates, and ultimately, assessing its therapeutic potential in relevant disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 6-Methoxynicotinimidamide Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

6-Methoxynicotinimidamide hydrochloride is a compound of interest in contemporary pharmaceutical research. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination and interpretation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. For a compound like this compound, which is a salt, the process of dissolution involves overcoming the lattice energy of the crystal and the solvation of the resulting ions. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires consideration of the following factors:

-

Solvent Polarity: Polar solvents, which have a significant dipole moment, are generally more effective at dissolving polar solutes and salts. The polarity of a solvent determines its ability to solvate the charged ions of the hydrochloride salt.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly influence solubility. Protic solvents, such as alcohols, can form strong hydrogen bonds, which can aid in the dissolution of compounds with complementary functional groups.

-

Dielectric Constant: A solvent with a high dielectric constant is more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby promoting dissolution.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature, as the dissolution process is often endothermic.

Solubility Profile of this compound: An Illustrative Overview

While specific experimental data for this compound is not widely published, a plausible solubility profile can be projected based on its structure as a hydrochloride salt with a methoxy-substituted aromatic ring. The following table presents a hypothetical but scientifically reasoned solubility profile in a range of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 50 |

| Ethanol | 24.5 | 25 - 50 | |

| Isopropanol | 19.9 | 10 - 25 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

| Dimethylformamide (DMF) | 36.7 | 50 - 100 | |

| Acetonitrile | 37.5 | 5 - 10 | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | < 1 |

| Toluene | 2.4 | < 0.1 | |

| Hexane | 1.9 | < 0.1 |

Note: These values are illustrative and should be experimentally verified.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Calculation:

-

Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

-

Self-Validating System and Quality Control:

-

Visual Confirmation: Always ensure that an excess of solid remains at the end of the equilibration period.

-

Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration time.

-

Multiple Replicates: Prepare at least three replicates for each solvent to assess the precision of the measurement.

-

Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.[5]

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Interpretation of Solubility Data

The hypothetical solubility data presented above aligns with established chemical principles. The high solubility in polar solvents like DMSO and methanol is anticipated due to their ability to solvate the ions of the hydrochloride salt effectively. The moderate solubility in less polar alcohols like ethanol and isopropanol reflects their reduced polarity and dielectric constant. As expected, the compound is predicted to be poorly soluble in nonpolar solvents such as toluene and hexane, which cannot effectively solvate the charged species.

Understanding this solubility profile is crucial for various stages of drug development:

-

Preformulation: The choice of solvents for early-stage in vitro and in vivo studies is directly informed by solubility data.

-

Formulation Development: This data is essential for developing stable and effective dosage forms, whether they are oral solutions, injectables, or solid dispersions.

-

Process Chemistry: During synthesis and purification, solubility data guides the selection of appropriate solvents for crystallization and isolation of the final product.

References

An In-Depth Technical Guide to 6-Methoxynicotinimidamide Hydrochloride: Structural Analogs and Derivatives in Modern Drug Discovery

Introduction: The Prominence of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide range of biological targets with high affinity. The pyridine ring, a core component of nicotinamide and its derivatives, is a quintessential example of such a scaffold.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This guide delves into the chemical and biological landscape of a specific subclass: 6-Methoxynicotinimidamide hydrochloride and its structural analogs.

While public domain data on this compound (CAS: 201937-22-6) is limited, its structure represents a fascinating convergence of a classic pyridine core with a reactive imidamide functional group.[2] This document will, therefore, use this molecule as a focal point to explore the broader family of nicotinimidamide and nicotinamide derivatives. We will dissect their synthesis, explore their diverse biological activities, elucidate key structure-activity relationships (SAR), and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

I. Synthetic Strategies: Building the Nicotinimidamide Core and Its Analogs

The therapeutic potential of any scaffold is unlocked through efficient and versatile synthetic methodologies. The synthesis of nicotinimidamides has evolved significantly, moving towards more efficient, sustainable, and high-yield approaches.

A. Advanced Multi-Component Reaction for Nicotinimidamide Synthesis

A standout modern technique is the copper-catalyzed four-component domino reaction.[1] This method is lauded for its efficiency and eco-friendly profile, allowing for the creation of complex nicotinimidamides in a single tandem procedure.[1]

The reaction proceeds via a CuAAC/ring-cleavage/cyclization/oxidation cascade, combining O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate (NH₄OAc).[1] A key insight from this method is that while a wide array of substituents on the sulfonyl azide are well-tolerated, the functional groups on the terminal ynone substrates significantly influence the reaction's outcome and yield.[1]

Caption: Workflow of the copper-catalyzed four-component synthesis.

Experimental Protocol: Four-Component Synthesis of Nicotinimidamides[1]

Objective: To synthesize novel nicotinimidamide derivatives using a tandem four-component reaction.

Materials:

-

O-acetyl oxime (1.0 equiv)

-

Terminal ynone (1.2 equiv)

-

Sulfonyl azide (1.0 equiv)

-

Ammonium acetate (NH₄OAc) (2.0 equiv)

-

Copper(I) catalyst (e.g., CuI, 10 mol%)

-

Solvent (e.g., DMSO)

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

To a clean, dry reaction vessel, add the O-acetyl oxime, terminal ynone, sulfonyl azide, and ammonium acetate.

-

Add the solvent (DMSO) to dissolve the reactants.

-

Add the copper(I) catalyst to the mixture.

-

Seal the vessel and stir the mixture vigorously at a specified temperature (e.g., 80 °C) for the required reaction time (e.g., 12-24 hours), monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure nicotinimidamide derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

B. Alternative Synthetic Routes

Beyond multi-component reactions, other established methods are crucial for generating diversity. Palladium-catalyzed reactions, such as carboamination and aminocarbonylation, are powerful tools for functionalizing pyridine and related heterocyclic rings, allowing for the precise installation of various substituents.[3][4] These techniques are instrumental in building libraries of analogs for SAR studies.

II. Therapeutic Potential and Biological Activity

Nicotinamide and nicotinimidamide derivatives exhibit a remarkable breadth of biological activities, with oncology being a particularly prominent area of investigation.

A. Anticancer Activity: Targeting Angiogenesis and DNA Repair

1. VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway.[5] Several nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.[5][6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[7]

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide analogs.

Some of the most potent compounds identified exhibit IC₅₀ values in the nanomolar range against VEGFR-2 and low micromolar activity against cancer cell lines.[5]

| Compound | Target | IC₅₀ (VEGFR-2) | Antiproliferative IC₅₀ (HCT-116) | Antiproliferative IC₅₀ (HepG2) | Reference |

| Compound 8 | VEGFR-2 | 77.02 nM | 5.4 µM | 7.1 µM | [5] |

| Sorafenib (Control) | VEGFR-2 | 53.65 nM | - | - | [5] |

| BRN-250 | VEGFR-2 | Not specified | Inhibits at 10-100 nM | - | [7] |

2. ALKBH2 Inhibition: The DNA demethylase AlkB homolog 2 (ALKBH2) is overexpressed in several cancers, including glioblastoma, and plays a role in disease progression.[8] Recently, nicotinamide derivatives have been identified as the first potent and selective small-molecule inhibitors of ALKBH2. One such inhibitor, AH2-15c, displayed an IC₅₀ of 31 nM.[8] This discovery opens a new avenue for therapeutic intervention in cancers dependent on this DNA repair pathway.[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

B. Antimicrobial and Agrochemical Applications

The nicotinamide scaffold is also a fertile ground for developing antimicrobial agents. Through strategies like azo-incorporation and bioisosteric replacement, novel derivatives have been created with potent fungicidal activity.[9] One such compound, NTM18, which replaced an azo bond with a 1,2,4-oxadiazole ring, demonstrated a remarkable 94.44% control effect against Rhizoctonia solani (rice sheath blight), far surpassing the commercial fungicide boscalid.[9] This highlights the utility of these derivatives beyond human medicine and into the crucial field of crop protection.

III. Structure-Activity Relationship (SAR) and Pharmacophore Design

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. Studies on nicotinamide derivatives have yielded critical insights.

A. Key Pharmacophoric Features for VEGFR-2 Inhibition

The design of potent VEGFR-2 inhibitors based on the nicotinamide scaffold relies on incorporating several key features that mimic the binding of type II inhibitors like sorafenib.[5][6]

Caption: Key pharmacophoric features for nicotinamide-based VEGFR-2 inhibitors.

-

Head Group: The nicotinamide moiety acts as the head, forming a critical hydrogen bond with the hinge region residue Cys919 in the ATP binding domain.[5]

-

Linker: A linker, often a urea or amide group, correctly positions the molecule.

-

Central Aromatic Moiety: A central hydrophobic ring system occupies the core of the binding site.

-

Hydrophobic Tail: A terminal hydrophobic group is directed towards an allosteric hydrophobic pocket, engaging in crucial hydrophobic interactions.[5]

B. The Impact of Physicochemical Properties

SAR studies have also underscored the importance of physicochemical properties like cell permeability. In the development of ALKBH2 inhibitors, an initial potent compound (AH2-15c) contained a carboxyl group that limited its ability to cross the cell membrane, resulting in poor cellular activity.[8] The researchers astutely investigated its un-hydrolyzed ester counterpart (AH2-14c), which demonstrated vastly superior anti-proliferative and anti-migration effects in glioblastoma cells, providing a textbook example of how prodrug strategies can overcome permeability issues.[8]

IV. Conclusion and Future Directions

The this compound scaffold and its broader family of derivatives represent a highly versatile and therapeutically relevant class of molecules. The development of innovative, high-efficiency synthetic methods has enabled the rapid exploration of their chemical space, leading to the discovery of potent inhibitors for critical targets in oncology, such as VEGFR-2 and ALKBH2, as well as promising new leads in agrochemical science.[1][8][9]

Future research should focus on:

-

Lead Optimization: Further refining the potency and selectivity of existing lead compounds through iterative SAR studies.

-

In Vivo Evaluation: Advancing the most promising analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Deepening the understanding of how these molecules interact with their targets and the downstream cellular consequences.

-

Exploring New Targets: Leveraging the privileged nature of the nicotinamide scaffold to design inhibitors for other disease-relevant targets.

This guide has provided a technical framework for understanding and advancing the study of these compelling molecules. Their continued exploration holds significant promise for the development of next-generation therapeutics.

References

- 1. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 201937-22-6 [chemicalbook.com]

- 3. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and In-Silico Deep Dive into 6-Methoxynicotinimidamide Hydrochloride: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 6-Methoxynicotinimidamide hydrochloride, a compound of interest in contemporary drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the molecule's physicochemical properties, mechanism of action, and therapeutic potential through in-silico methodologies. By integrating principles of computational chemistry with established experimental validation techniques, this guide serves as a roadmap for a rigorous and efficient evaluation of this promising chemical entity.

Part 1: Foundational Understanding and Synthesis

Chemical Identity

This compound is the hydrochloride salt of 6-methoxynicotinimidamide. The presence of the methoxy group on the pyridine ring and the imidamide functional group suggests unique electronic and structural properties that warrant detailed investigation. The hydrochloride form is typically utilized to improve solubility and stability.[1][2]

-

IUPAC Name: 6-methoxypyridine-3-carboximidamide hydrochloride

-

CAS Number: 201937-22-6[2]

-

Molecular Formula: C7H10ClN3O

-

Molecular Weight: 187.63 g/mol

Rationale for Theoretical Study

Computational analysis serves as a powerful, cost-effective tool in the early stages of drug discovery to predict molecular properties, understand reaction mechanisms, and guide experimental design.[3] For this compound, theoretical studies can provide critical insights into its electronic structure, reactivity, and potential interactions with biological targets, thereby accelerating its development timeline.

Synthesis and Characterization: A Proposed Workflow

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be extrapolated from established methods for nicotinamide derivatives.[4][5] A typical synthesis would involve the conversion of a 6-methoxynicotinonitrile precursor, followed by treatment with hydrochloric acid to yield the final salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Following synthesis, a comprehensive characterization is imperative. This involves a suite of spectroscopic and analytical techniques to confirm the structure and purity of the compound.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | Identify functional groups. | Characteristic peaks for N-H, C=N, C-O, and aromatic C-H vibrations. |

| ¹H and ¹³C NMR Spectroscopy | Elucidate the carbon-hydrogen framework. | Chemical shifts corresponding to the pyridine ring, methoxy, and imidamide protons and carbons.[4] |

| Mass Spectrometry | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragment ions. |

| Elemental Analysis | Confirm the elemental composition. | Percentages of C, H, N, Cl, and O consistent with the molecular formula. |

| Single-Crystal X-ray Diffraction | Determine the three-dimensional molecular and crystal structure. | Provides precise bond lengths, bond angles, and information on intermolecular interactions.[1][6] |

Part 2: In-Depth Theoretical Analysis

A multi-faceted computational approach is essential for a thorough understanding of this compound at the molecular level.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and properties of molecules.[7][8] For this compound, DFT calculations can elucidate several key parameters.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP functional is a common and reliable choice.[4][7]

-

Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse and polarization functions is recommended for accurate results.[7]

-

Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) should be used to simulate an aqueous environment.

-

Calculations to Perform:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.[7]

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the vibrational (IR and Raman) spectra.[8]

-

Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[4]

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.

-

DFT Workflow

Caption: A typical workflow for DFT calculations on this compound.

Molecular Docking: Predicting Biological Targets

Given that the related compound, 6-methoxynicotinamide, is a known inhibitor of Nicotinamide N-methyltransferase (NNMT), molecular docking studies are crucial to investigate the binding affinity and interaction of this compound with this and other potential biological targets.[9][10]

Protocol for Molecular Docking:

-

Software: AutoDock, Schrödinger Maestro, or similar docking programs.

-

Target Preparation:

-

Obtain the crystal structure of the target protein (e.g., human NNMT) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of 6-Methoxynicotinimidamide (as the free base, since the protonation state in the binding pocket may vary) and optimize its geometry using a force field (e.g., MMFF94) or DFT.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Run the docking algorithm to generate multiple binding poses of the ligand.

-

-

Analysis:

-

Analyze the binding poses based on their docking scores and clustering.

-

Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) to understand the binding mode.

-

| Parameter | Significance |

| Binding Energy/Docking Score | Predicts the binding affinity of the ligand to the target. |

| Hydrogen Bonds | Key electrostatic interactions that stabilize the protein-ligand complex. |

| Hydrophobic Interactions | Important for ligand recognition and binding in nonpolar pockets. |

| RMSD | Root-mean-square deviation between docked poses, indicating the robustness of the docking result. |

Molecular Dynamics (MD) Simulations: Assessing Stability

To complement the static picture provided by molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the protein-ligand complex over time.[7]

Protocol for MD Simulations:

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup:

-

Use the best-docked pose from the molecular docking study as the starting structure.

-

Solvate the system in a water box with appropriate ions to neutralize the charge.

-

-

Simulation:

-

Perform energy minimization, followed by equilibration (NVT and NPT ensembles).

-

Run the production simulation for a sufficient duration (e.g., 100 ns).

-

-

Analysis:

-

Calculate RMSD and Root-Mean-Square Fluctuation (RMSF) to assess the stability of the complex.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation trajectory.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Part 3: Pharmacological Context and Future Directions

Potential Therapeutic Applications

The structural similarity to 6-methoxynicotinamide, a known NNMT inhibitor, strongly suggests that this compound could also target this enzyme.[11][12][13] Inhibition of NNMT has been implicated in the treatment of various metabolic disorders, including obesity and type 2 diabetes, as well as certain types of cancer.[9][12][13]

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanism of action via NNMT inhibition.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug development. Various online tools and software packages can be used to predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.

Concluding Remarks and Future Outlook

The theoretical and computational framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this compound. The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations will not only elucidate the fundamental properties of this molecule but also guide its development as a potential therapeutic agent. Experimental validation of the in-silico findings remains a crucial and indispensable step in the drug discovery pipeline. Future research should focus on the synthesis and in-vitro and in-vivo testing of this compound to confirm its predicted biological activity and therapeutic potential.

References

- 1. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 201937-22-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

preliminary biological screening of 6-Methoxynicotinimidamide hydrochloride

An In-Depth Technical Guide to the Preliminary Biological Screening of 6-Methoxynicotinimidamide Hydrochloride

Foreword: Charting a Course for a Novel Nicotinamide Derivative

In the landscape of drug discovery, the arrival of a novel chemical entity like this compound presents both a challenge and an opportunity. As a nicotinamide derivative, it belongs to a class of compounds renowned for their diverse biological activities, from influencing cellular metabolism as NAD precursors to exhibiting targeted effects in oncology and inflammatory diseases.[1][2][3][4] This guide eschews a one-size-fits-all template. Instead, it lays out a bespoke, logic-driven strategy for the initial biological evaluation of this compound. We will proceed from a foundation of broad-spectrum analysis to more targeted, hypothesis-driven assays, ensuring that each step is a self-validating system designed to reveal the compound's therapeutic potential efficiently and rigorously.

Foundational Principle: De-risking Through a Tiered Screening Cascade

The initial goal is not to definitively prove a mechanism of action but to rapidly assess the compound's general biological impact and identify the most promising therapeutic avenues for further exploration. A tiered approach is paramount to conserve resources while maximizing data output. Our investigation will be structured as follows:

-

Tier 1: Foundational Viability and Cytotoxicity Assessment. Before we can ask what a compound does, we must understand its effect on basic cellular health. This is a non-negotiable first step.

-

Tier 2: Hypothesis-Driven Functional Screening. Based on the nicotinamide scaffold, we will explore three high-probability areas of activity: anti-inflammatory, anti-proliferative/anticancer, and antimicrobial.

-

Tier 3: Data Synthesis and Decision Matrix. We will integrate the findings to construct a preliminary profile of the compound and make an evidence-based decision on the most promising path for lead optimization.

Caption: High-level overview of the tiered screening workflow.

Tier 1: General Cytotoxicity Profiling

Causality: A compound's cytotoxicity profile is the lens through which all other activity is viewed. A highly cytotoxic compound might be a candidate for oncology but is likely unsuitable for treating a chronic inflammatory condition. Conversely, a non-toxic compound is a prerequisite for most other therapeutic applications. We will use a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.

Key Experiment: MTT/XTT Assay for Cellular Viability

The MTT and XTT assays are foundational, reliable methods for assessing cell viability.[5][6][7] They rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple or orange, respectively). The intensity of the color is directly proportional to the number of viable cells.[8] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.

Experimental Protocol: XTT Viability Assay

-

Cell Culture: Seed human cell lines (e.g., HEK293 for general toxicity, THP-1 for immunology, and a representative cancer line like MCF-7) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range would be from 100 µM down to 1 nM, using 10-fold serial dilutions.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be consistent and long enough to observe potential anti-proliferative effects.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., coupling the XTT reagent with an electron-coupling reagent). Add 50 µL of this mixture to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C. The water-soluble formazan product will form during this time.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate spectrophotometer. A reference wavelength of 650 nm is used to subtract background noise.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Tier 2: Hypothesis-Driven Functional Screening

With a baseline understanding of the compound's toxicity, we can now probe for specific biological functions.

Anti-Inflammatory Potential

Causality: Chronic inflammation is a key driver of numerous diseases.[9] Many drugs function by modulating the inflammatory response. A common in vitro model uses lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate immune cells like monocytes (THP-1 cell line) or macrophages to produce pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and inflammatory mediators like nitric oxide (NO).[10][11] We will assess if our compound can inhibit this response.

-

Cell Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Tier 1 data). Incubate for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

-

TNF-α Measurement (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of TNF-α in the collected supernatants, following the manufacturer's protocol.

-

Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

-

Analysis: Compare the levels of TNF-α and NO in compound-treated wells to the LPS-only positive control. Calculate the percentage of inhibition.

Caption: Hypothesized pathway for anti-inflammatory screening.

Anti-Proliferative & Anticancer Potential

Causality: The nicotinamide structure is present in several anticancer agents.[2][12] Some derivatives act by inhibiting key signaling molecules involved in angiogenesis, such as VEGFR-2, while others may interfere with DNA repair or cellular metabolism unique to cancer cells.[1][3] If the Tier 1 screen revealed cytotoxicity that was more pronounced in a cancer cell line than in a non-cancerous line (selective cytotoxicity), this pathway is of high interest. The screening can be expanded to a broader panel of cancer cell lines to identify patterns of activity.

-

Cell Selection: Utilize a diverse panel of human cancer cell lines representing different tissues of origin (e.g., breast (MCF-7), colon (HCT-116), lung (A549), glioblastoma (U87)).

-

Assay Execution: Perform the XTT/MTT assay as described in Section 2.2 for each cell line in parallel.

-

Data Analysis: Calculate the IC₅₀ value for the compound against each cell line.

-

Interpretation: A compound is considered a "hit" if it shows potent activity (e.g., IC₅₀ < 10 µM) and particularly if it demonstrates selectivity (i.e., is significantly more potent against one or more cancer cell lines compared to non-cancerous cells like HEK293).

Antimicrobial Potential

Causality: With the rise of antimicrobial resistance, there is a constant need for novel antibiotics.[13][14] Preliminary screening against a panel of clinically relevant bacteria is a cost-effective way to identify potential leads. The initial screen determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

-

Bacterial Strains: Use a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Data Synthesis and Decision Matrix

The preliminary screen is complete. The data must now be synthesized to guide the next steps. The goal is to prioritize the most promising therapeutic direction.

Quantitative Data Summary

| Assay Type | Cell Line / Organism | Endpoint | Result (Example) |

| Cytotoxicity | HEK293 (Non-cancerous) | IC₅₀ | > 100 µM |

| MCF-7 (Breast Cancer) | IC₅₀ | 8.5 µM | |

| HCT-116 (Colon Cancer) | IC₅₀ | 12.1 µM | |

| Anti-Inflammatory | Differentiated THP-1 | TNF-α Inhibition (IC₅₀) | 45 µM |

| Differentiated THP-1 | NO Inhibition (IC₅₀) | 60 µM | |

| Antimicrobial | S. aureus | MIC | > 128 µg/mL |

| E. coli | MIC | > 128 µg/mL |

Decision-Making Framework

The results from the screening cascade feed into a decision matrix. This is not merely a summary but an interpretive framework that translates raw data into a strategic direction.

Caption: Decision matrix for prioritizing development paths.

Interpretation of Example Data: Based on the table above, this compound shows selective cytotoxicity against cancer cells (IC₅₀ of 8.5 µM) with minimal impact on non-cancerous cells (IC₅₀ > 100 µM). Its anti-inflammatory activity is modest, and it has no significant antimicrobial properties. Therefore, according to our decision matrix, the anticancer drug development path would be prioritized for this compound.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered approach for the . By starting with a broad cytotoxicity assessment and moving to hypothesis-driven functional assays, we can efficiently identify the most promising therapeutic potential of this novel molecule. A "hit" in any of the Tier 2 screens would trigger a cascade of follow-up studies, such as target deconvolution, structure-activity relationship (SAR) studies, and eventually, progression to in vivo models. This structured, evidence-based screening strategy ensures that resources are directed effectively, accelerating the journey from a novel compound to a potential therapeutic lead.

References

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. namsa.com [namsa.com]

- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.vistas.ac.in [ir.vistas.ac.in]

- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Screening Strategies to Identify New Antibiotics: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Synthesis of 6-Methoxynicotinimidamide Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Methoxynicotinimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the well-established Pinner reaction, a reliable method for converting nitriles to imidates and subsequently to amidines. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization. The information is curated to provide researchers with the necessary details to confidently reproduce this synthesis in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of interest in the development of novel therapeutic agents. The amidine functional group is a key pharmacophore in many biologically active molecules, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. The methoxy substituent on the pyridine ring can influence the electronic properties and metabolic stability of potential drug candidates. A reliable and well-documented synthetic protocol is therefore essential for researchers working on the synthesis of compound libraries for screening and lead optimization.

The primary route for the synthesis of this compound is the Pinner reaction, which proceeds in two main stages.[1] The first stage involves the acid-catalyzed reaction of the starting material, 6-methoxynicotinonitrile, with an alcohol (in this case, ethanol) in the presence of anhydrous hydrogen chloride to form an ethyl imidate hydrochloride salt, also known as a Pinner salt.[2][3] In the second stage, the Pinner salt is treated with ammonia in a process called ammonolysis to yield the desired amidine hydrochloride.[4]

Reaction Mechanism and Workflow

The synthesis of this compound via the Pinner reaction can be visualized as a two-step process. The first step is the formation of the Pinner salt (ethyl 6-methoxynicotinimidate hydrochloride), followed by the ammonolysis of this intermediate to form the final product.

Reaction Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 6-Methoxynicotinonitrile | 72619-96-4 | C₇H₆N₂O | 134.14 | Starting material. |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent and solvent. Must be anhydrous. |

| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Reagent. Must be anhydrous. |

| Ammonia (in ethanol) | 64-17-5 | NH₃ | 17.03 | Reagent. Typically a 7N solution in ethanol. |

| Anhydrous Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | For washing and precipitation. |

| Deuterated Solvents (for NMR) | - | - | - | e.g., DMSO-d₆ or D₂O |

Equipment

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

FTIR spectrometer

-

Melting point apparatus

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the Pinner reaction. Researchers should perform a small-scale trial run to optimize conditions for their specific setup.

Step 1: Synthesis of Ethyl 6-Methoxynicotinimidate Hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 6-methoxynicotinonitrile (10.0 g, 74.5 mmol) in anhydrous ethanol (100 mL).

-

HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. The reaction is exothermic, so maintain the temperature below 10°C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.

-

Reaction: Stopper the flask and allow the mixture to stir at room temperature for 12-24 hours. The Pinner salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of anhydrous diethyl ether (50 mL each) to remove any unreacted starting material and excess HCl.

-

Drying: Dry the isolated ethyl 6-methoxynicotinimidate hydrochloride under vacuum to a constant weight. The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the dried ethyl 6-methoxynicotinimidate hydrochloride (from the previous step) in a 7N solution of ammonia in ethanol (150 mL).

-

Reaction: Stir the suspension at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the imidate intermediate.

-

Workup: Upon completion of the reaction, a white precipitate of ammonium chloride will be present. Remove the ammonium chloride by filtration.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound (CAS: 201937-22-6) should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected to be a high-melting solid, characteristic of hydrochloride salts. Due to a lack of specific literature data, a precise melting point cannot be provided. It is recommended to determine the melting point of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the aromatic protons on the pyridine ring, and the exchangeable protons of the amidinium group. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the methoxy carbon, the aromatic carbons of the pyridine ring, and the carbon of the amidinium group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group (typically in the range of 3100-3400 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrogen Chloride (gas): Highly corrosive and toxic upon inhalation. Handle only in a fume hood. Anhydrous HCl can be generated in situ or obtained from a cylinder. Ensure all connections are secure to prevent leaks.

-

Ammonia: Corrosive and has a pungent odor. A solution of ammonia in ethanol is flammable. Handle in a fume hood.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Avoid open flames and sources of ignition.

-

Product: The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of this compound from 6-methoxynicotinonitrile. This application note offers a detailed protocol and important safety considerations to guide researchers in the successful synthesis of this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in drug discovery and development.

References

Application Note: Comprehensive Analytical Characterization of 6-Methoxynicotinimidamide Hydrochloride

Introduction

6-Methoxynicotinimidamide hydrochloride is a pyridine-based small molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for its safety and efficacy. This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein cover structural elucidation, purity determination, and quantification, underpinned by field-proven insights and established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development. While experimental data for this specific salt is not widely published, properties can be inferred from its structure and related compounds like 6-methoxynicotinamide[1].

Structure:

-

IUPAC Name: 6-methoxypyridine-3-carboximidamide hydrochloride

-

Molecular Formula: C7H10ClN3O

-

CAS Number: 201937-22-6[2]

The presence of a basic pyridine nitrogen and an imidamide group, along with the hydrochloride salt form, suggests good aqueous solubility. The aromatic pyridine ring provides a chromophore suitable for UV spectrophotometric analysis.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms in this compound.

Rationale: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR will identify the number of chemically distinct carbon atoms and their nature (e.g., aromatic, aliphatic, carbonyl-like). For nicotinamide derivatives, these techniques are standard for structural confirmation[3][4][5].

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons (e.g., -NH₂) with the solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Include a relaxation delay (D1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Assign peaks to the corresponding protons and carbons in the molecule based on chemical shifts, coupling constants, and comparison to known spectra of similar nicotinamide derivatives[3][4][5]. Two-dimensional NMR experiments like COSY and HSQC can be employed for more complex structures or to confirm assignments[6].

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Rationale: High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of the compound with high accuracy. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. This is a standard characterization technique for newly synthesized nicotinamide derivatives[3][4].

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Infusion Analysis:

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire spectra in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₇H₉N₃O (the free base). The difference should be within a few ppm.

-

Purity Assessment and Impurity Profiling

Chromatographic techniques are central to assessing the purity of this compound and for identifying and quantifying any impurities. The presence of impurities can impact the safety and efficacy of a drug substance[7][8].

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination and impurity profiling in the pharmaceutical industry[9][10]. A stability-indicating HPLC method should be developed to separate the main compound from any potential degradation products or process-related impurities.